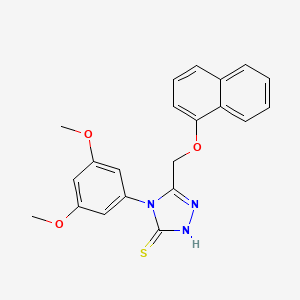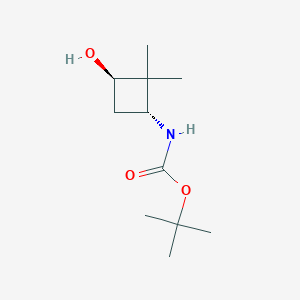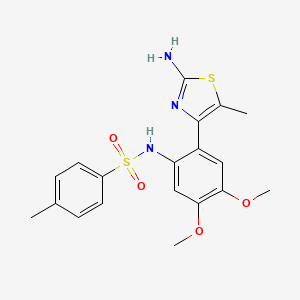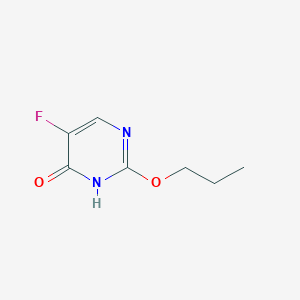
4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution reactions could produce a variety of substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoisoquinoline: Similar structure but lacks the methyl group.
2-Methylisoquinolin-1(2H)-one: Similar structure but lacks the amino group.
Isoquinoline: The parent compound without any substitutions.
Uniqueness
4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable compound for specific applications that other similar compounds might not be suitable for.
Eigenschaften
CAS-Nummer |
54931-54-3 |
|---|---|
Molekularformel |
C10H11ClN2O |
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
4-amino-2-methylisoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13;/h2-6H,11H2,1H3;1H |
InChI-Schlüssel |
GZDJWBACOHTMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C2C1=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)


![5-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B11768072.png)
![[(3R,4S)-4-aminopyrrolidin-3-yl]methanol](/img/structure/B11768080.png)


![Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11768099.png)
![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)


![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)


